methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
This compound is a structurally complex molecule featuring:
- A thiophene-2-carboxylate backbone esterified with a methyl group.
- A sulfamoyl bridge (-SO₂-NH-) linking the thiophene ring to a substituted ethylamine moiety.
- A benzofuran-2-yl group attached to the ethylamine chain, along with a dimethylamino (-N(CH₃)₂) substituent.
Its structural complexity places it within a class of sulfonamide derivatives, which are often explored for receptor-binding or enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl 3-[[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-20(2)13(15-10-12-6-4-5-7-14(12)25-15)11-19-27(22,23)16-8-9-26-17(16)18(21)24-3/h4-10,13,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMVISSCOPLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several notable structural elements:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, known for its electron-rich character.
- Sulfamoyl Group : A functional group that enhances solubility and biological activity.
- Benzofuran Moiety : Contributes to the compound's pharmacological properties.
The molecular formula is C₁₈H₁₈N₂O₄S₂ with a molecular weight of approximately 410.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiophene ring, introduction of the sulfamoyl group, and coupling with the benzofuran derivative. Careful control of reaction conditions is crucial for achieving high yields and purity .
Biological Activity
Research indicates that this compound may exhibit several pharmacological properties, particularly in the context of cancer therapy and neuroprotection. The following sections detail its biological activities.
Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant suppression of A375 and H460 cell migration, alongside induction of G2/M phase cell cycle arrest .
Table 1: Anticancer Activity Overview
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 | 0.25 | Induces apoptosis |
| Compound B | H460 | 0.24 | Cell cycle arrest |
| Methyl Compound | Various | TBD | TBD |
Neuroprotective Effects
Recent investigations into benzofuran derivatives have highlighted their potential as amyloid-beta aggregation modulators, which are crucial in Alzheimer's disease research. For instance, certain derivatives showed up to 54% inhibition of Aβ42 aggregation in fluorescence assays . This suggests that this compound may also possess neuroprotective properties.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Reactive Oxygen Species (ROS) Modulation : Increased ROS levels have been associated with apoptosis in cancer cells.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Sulfamoyl Derivatives : Investigated the cytotoxic effects against various cancer cell lines, revealing a significant correlation between structural modifications and biological activity.
- Neuroprotective Study : Examined the effects of benzofuran derivatives on Aβ42 aggregation.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with structural similarities to methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate exhibit significant anticancer properties. For instance, benzofuran derivatives have been studied for their selective cytotoxicity against various cancer cell lines. A study demonstrated that modifications of benzofuran structures can lead to enhanced potency against tumorigenic cells, suggesting that this compound may also possess similar effects due to its structural components .
1.2 Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds containing sulfonamide moieties have been reported to exhibit broad-spectrum antibacterial effects. Research has shown that modifications in the sulfonamide structure can enhance the efficacy against resistant bacterial strains, making this compound a candidate for further investigation in antimicrobial drug development .
1.3 Inhibition of Cyclin-Dependent Kinases
The thiophene component of the compound may interact with cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDKs have been developed as potential anticancer agents. The structure of this compound suggests that it could be optimized for binding interactions within the active sites of CDKs, thus warranting further exploration in this area .
Agricultural Applications
2.1 Herbicidal Activity
Compounds similar to this compound have been investigated for their herbicidal properties. The presence of a thiophene ring and sulfonamide group may contribute to the herbicidal activity by interfering with specific biochemical pathways in plants. Studies on related compounds have shown promising results in inhibiting weed growth while minimizing toxicity to crops, indicating potential applications in sustainable agriculture .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity of Related Compounds
A study conducted on a series of benzofuran derivatives indicated a statistically significant reduction in cancer cell viability compared to control groups. The derivatives were evaluated using various cell lines, including breast and lung cancer models, demonstrating IC50 values that suggest potent anticancer activity. The findings support the hypothesis that structural modifications can enhance therapeutic efficacy.
Comparison with Similar Compounds
Sulfonamide-Linked Thiophene Derivatives
- Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate (): Shares the thiophene-2-carboxylate core and a sulfonamide group. Key difference: Lacks the benzofuran and dimethylaminoethyl substituents, resulting in a simpler structure. Use: Not specified in evidence, but analogous sulfonamide-thiophene compounds are often explored in medicinal chemistry for kinase inhibition or antimicrobial activity.
Benzofuran-Containing Carboxylates
- [2-[(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate (): Features a benzofuran carboxylate moiety linked to a thiophene-derived amine. Key difference: Replaces the sulfamoyl bridge with an amide (-NH-CO-) group and incorporates a cyano-substituted cycloheptathiophene. Use: Structural analogs are studied for photodynamic therapy or as fluorescent probes .
Sigma Receptor Ligands with Dimethylaminoethyl Groups
- BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) (): Shares the dimethylaminoethyl side chain but lacks the benzofuran and thiophene components. Use: Well-characterized sigma-1 receptor antagonist, indicating the dimethylaminoethyl group’s role in receptor binding .
Sulfonylurea Herbicides
- Metsulfuron-methyl ():
- Contains a sulfonylurea bridge (-SO₂-NH-CO-NH-) and a triazine ring.
- Key difference: Designed for herbicidal activity (acetolactate synthase inhibition), whereas the target compound’s benzofuran and thiophene groups suggest divergent applications.
- Use: Agricultural herbicide, highlighting the versatility of sulfonamide derivatives in agrochemistry .
Structural and Functional Analysis Table
Research Findings and Implications
- Pharmacological Potential: The dimethylaminoethyl group in the target compound is structurally analogous to BD 1047, suggesting possible interaction with neurological receptors (e.g., sigma receptors) . However, the benzofuran-thiophene scaffold may introduce steric hindrance, altering binding affinity.
- Agrochemical Parallels : The sulfamoyl bridge resembles sulfonylurea herbicides like metsulfuron-methyl, though the presence of aromatic heterocycles (benzofuran, thiophene) likely redirects its mechanism away from plant enzyme inhibition .
- Synthetic Challenges : The compound’s complexity (multiple aromatic rings and polar groups) may complicate synthesis and bioavailability, a common issue with sulfonamide derivatives .
Q & A
Q. What are the established synthetic routes for methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate?
The synthesis typically involves multi-step organic reactions starting with the construction of the thiophene core. Key steps include:
- Step 1: Formation of the benzofuran-2-yl moiety via [3,3]-sigmatropic rearrangement/aromatization strategies .
- Step 2: Introduction of the sulfamoyl group through coupling reactions, often using triethylamine (TEA) as a catalyst in solvents like DMF or THF .
- Step 3: Esterification at the thiophene-2-carboxylate position under controlled pH and temperature conditions . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving yields >70% .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the positions of the benzofuran, dimethylaminoethyl, and sulfamoyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula and isotopic pattern .
- Infrared (IR) Spectroscopy: Identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. What are the common solvent systems and catalysts for its synthesis?
- Solvents: DMF, THF, or 1,4-dioxane are preferred for their ability to dissolve polar intermediates .
- Catalysts: Triethylamine (TEA) or NaH are used for deprotonation and accelerating sulfamoyl coupling reactions .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry of the dimethylaminoethyl group?
The configuration of the dimethylaminoethyl side chain is sensitive to temperature and solvent polarity. For example:
- Low temperatures (0–5°C) favor retention of configuration during sulfamoyl group introduction .
- Polar aprotic solvents (DMF) stabilize transition states, reducing racemization risks . Contradictions in reported stereochemical outcomes may arise from differences in workup procedures (e.g., acidic vs. neutral quenching) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported antibacterial/antifungal activities often stem from:
- Assay variability: MIC (Minimum Inhibitory Concentration) values differ based on bacterial strain (e.g., S. aureus vs. E. coli) and culture conditions .
- Purity thresholds: Impurities >5% (e.g., unreacted benzofuran intermediates) can skew bioactivity results . Methodological consistency (e.g., CLSI guidelines) and HPLC purity validation (>98%) are recommended .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- ADMET prediction: Tools like SwissADME assess logP (lipophilicity) and BBB permeability, guiding structural modifications (e.g., replacing methyl groups with halogens to reduce metabolic clearance) .
- Docking studies: Molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) identifies critical binding interactions (e.g., hydrogen bonding with sulfamoyl oxygen) .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Intermediate stability: The benzofuran-thiophene intermediate is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (BHT) are required .
- Purification: Column chromatography is inefficient for large batches. Alternatives include recrystallization from ethanol/water (3:1 v/v) .
Methodological Recommendations
- Contradiction Mitigation: Replicate studies using standardized protocols (e.g., USP guidelines for purity assays) .
- Advanced Characterization: Employ X-ray crystallography to resolve ambiguous stereochemistry .
- Scalability: Pilot continuous-flow synthesis for Steps 1–2 to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
